2-Methylpyridine-4-boronic acid
Overview
Description
2-Methylpyridine-4-boronic acid, also known as (2-Methylpyridin-4-yl)boronic acid, is a boronic acid derivative with the molecular formula C6H8BNO2 and a molecular weight of 136.94 g/mol . This compound is characterized by its white to light yellow crystalline powder form and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Methylpyridine-4-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange via directed ortho-metallation, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Borylation: Catalyzed by iridium or rhodium, this method involves the direct borylation of C-H or C-F bonds.
Chemical Reactions Analysis
2-Methylpyridine-4-boronic acid is involved in various chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and products depend on the reagents used.
Substitution Reactions: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Scientific Research Applications
2-Methylpyridine-4-boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Methylpyridine-4-boronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The boronic acid group acts as a nucleophile, transferring an organic group to the palladium center, which then forms a new carbon-carbon bond .
Comparison with Similar Compounds
2-Methylpyridine-4-boronic acid can be compared with other boronic acids such as:
4-Methylpyridine-2-boronic acid: Similar in structure but with the boronic acid group at a different position.
2-Picoline-4-boronic acid: Another name for this compound, highlighting its structural similarity.
(2-Methyl-4-pyridinyl)boronic acid: A variant with slight differences in the boronic acid group positioning.
The uniqueness of this compound lies in its specific positioning of the boronic acid group, which influences its reactivity and suitability for specific synthetic applications.
Properties
IUPAC Name |
(2-methylpyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBTLOLWSABAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400622 | |
Record name | 2-Methylpyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579476-63-4 | |
Record name | 2-Methylpyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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